Cas no 57213-48-6 (H-Phe(3-CN)-OH)

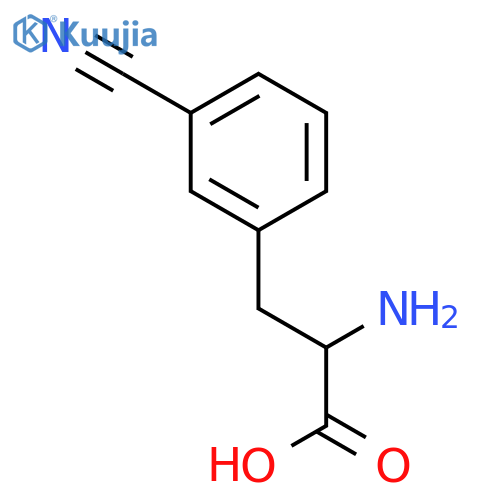

H-Phe(3-CN)-OH structure

商品名:H-Phe(3-CN)-OH

H-Phe(3-CN)-OH 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-3-(3-cyanophenyl)propanoic acid

- L-3-Cyanophe

- L-3-Cyanophenylalanine

- 3-Cyano-L-phenylalanine

- H-Phe(3-CN)-OH

- L-3-CN-Phe-OH 3-Cyano-L-Phenylalanine

- (S)-N-3-Cyanophenylalanine

- BCP11573

- ZHUOMTMPTNZOJE-VIFPVBQESA-N

- AM20050220

- J-521627

- (2S)-2-amino-3-(3-cyanophenyl)propanoic acid

- DTXSID70972669

- 3-cyano-(S)-phenylalanine

- J-016388

- Phenylalanine, 3-cyano-

- A50118

- CS-W015893

- DS-10624

- AC-9067

- D-Phenylalanine, 3-cyano-

- CHEMBL1230101

- Q27453702

- SCHEMBL43812

- AKOS016842270

- 57213-48-6

- l-3-cyano-phenylalanine

- EN300-1168235

- HY-W015177

- MFCD01860885

- DA-54071

- AU-004/43508910

- STL556094

- BBL102295

-

- MDL: MFCD01860885

- インチ: 1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1

- InChIKey: ZHUOMTMPTNZOJE-VIFPVBQESA-N

- ほほえんだ: C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 190.074228g/mol

- ひょうめんでんか: 0

- XLogP3: -1.8

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 190.074228g/mol

- 単一同位体質量: 190.074228g/mol

- 水素結合トポロジー分子極性表面積: 87.1Ų

- 重原子数: 14

- 複雑さ: 256

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2167 (rough estimate)

- ふってん: 382.5°C at 760 mmHg

- フラッシュポイント: 185.1°C

- 屈折率: 1.6300 (estimate)

- PSA: 87.11000

- LogP: 1.21298

- ようかいせい: 使用できません

H-Phe(3-CN)-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338

- 危険物輸送番号:UN3439

- 危険カテゴリコード: R20/21/22

- セキュリティの説明: S26-S37/39

-

危険物標識:

- 危険レベル:6.1

- 包装等級:III

- リスク用語:R20/21/22

- セキュリティ用語:6.1

- 包装カテゴリ:III

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD21547)

- 包装グループ:III

- 危険レベル:6.1

H-Phe(3-CN)-OH 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

H-Phe(3-CN)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB206511-5 g |

3-Cyano-L-phenylalanine, 98% (H-L-Phe(3-CN)-OH); . |

57213-48-6 | 98% | 5g |

€143.00 | 2023-05-06 | |

| MedChemExpress | HY-W015177-1g |

H-Phe(3-CN)-OH |

57213-48-6 | 1g |

¥800 | 2024-04-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27474-1g |

3-Cyano-L-phenylalanine, 98% |

57213-48-6 | 98% | 1g |

¥7016.00 | 2023-03-14 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C115878-25g |

H-Phe(3-CN)-OH |

57213-48-6 | 98% | 25g |

¥539.90 | 2023-09-03 | |

| abcr | AB206511-25g |

3-Cyano-L-phenylalanine, 98% (H-L-Phe(3-CN)-OH); . |

57213-48-6 | 98% | 25g |

€171.30 | 2025-02-15 | |

| abcr | AB206511-25 g |

3-Cyano-L-phenylalanine, 98% (H-L-Phe(3-CN)-OH); . |

57213-48-6 | 98% | 25g |

€326.20 | 2023-05-06 | |

| TRC | C955895-2.5g |

L-3-Cyanophenylalanine |

57213-48-6 | 2.5g |

$133.00 | 2023-05-18 | ||

| TRC | C955895-10g |

L-3-Cyanophenylalanine |

57213-48-6 | 10g |

$374.00 | 2023-05-18 | ||

| Chemenu | CM220237-10g |

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid |

57213-48-6 | 95% | 10g |

$234 | 2021-06-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020200-250mg |

H-Phe(3-CN)-OH |

57213-48-6 | 98% | 250mg |

¥27 | 2024-05-22 |

H-Phe(3-CN)-OH 関連文献

-

Yoshiyuki Matsuda,Yuichiro Nakayama,Naohiko Mikami,Asuka Fujii Phys. Chem. Chem. Phys. 2014 16 9619

-

Polly-Anna Ashford,Sean P. Bew Chem. Soc. Rev. 2012 41 957

-

3. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivativesJoshua P. Martin,Natalie R. Fetto,Matthew J. Tucker Phys. Chem. Chem. Phys. 2016 18 20750

-

Polly-Anna Ashford,Sean P. Bew Chem. Soc. Rev. 2012 41 957

-

W. Scott Hopkins,Rick A. Marta,Vincent Steinmetz,Terry B. McMahon Phys. Chem. Chem. Phys. 2015 17 28548

57213-48-6 (H-Phe(3-CN)-OH) 関連製品

- 63-91-2(L-Phenylalanine)

- 167479-78-9(L-(S)-4-Cyanophenylalanine)

- 62777-25-7(L-2-Amino-5-phenyl-pentanoic acid)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 4599-47-7(H-DL-Phe(4-Me)-OH)

- 56-45-1(L-Serine)

- 114926-37-3(3-Methyl-L-phenylalanine)

- 150-30-1(DL-3-Phenylalanine)

- 63-68-3(L-Methionine)

- 263396-43-6(D-3-Cyanophenylalanine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57213-48-6)H-Phe(3-CN)-OH

清らかである:99%

はかる:100g

価格 ($):258.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:57213-48-6)L-3-氰基苯丙氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ